N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-1H-indol-1-yl)acetamide
CAS No.:
Cat. No.: VC14781276
Molecular Formula: C18H15BrN4O
Molecular Weight: 383.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H15BrN4O |
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Molecular Weight | 383.2 g/mol |
IUPAC Name | N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromoindol-1-yl)acetamide |
Standard InChI | InChI=1S/C18H15BrN4O/c19-13-4-3-7-16-12(13)8-9-23(16)11-18(24)20-10-17-21-14-5-1-2-6-15(14)22-17/h1-9H,10-11H2,(H,20,24)(H,21,22) |
Standard InChI Key | GJSZOFIJCBVRPN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CNC(=O)CN3C=CC4=C3C=CC=C4Br |
Introduction
Chemical Structure and Physicochemical Properties
N-(1H-Benzimidazol-2-ylmethyl)-2-(4-bromo-1H-indol-1-yl)acetamide features a benzimidazole core substituted at the 2-position with a methylacetamide group, which is further connected to a 4-bromoindole moiety. Key structural attributes include:
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Molecular Formula:
The bromine atom at the 4-position of the indole ring introduces steric and electronic effects distinct from its 6-bromo isomer (Y041-7606) . This substitution likely influences solubility, as evidenced by the 6-bromo analog’s logSw of -4.17, indicating poor aqueous solubility . The planar benzimidazole and indole systems suggest potential for π-π stacking interactions in biological targets .
Synthesis and Characterization
Synthetic Routes
While no direct synthesis of the 4-bromo derivative is reported, analogous benzimidazole-acetamide-indole hybrids are typically synthesized via:
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Condensation Reactions:
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Mannich Base Formation:
Characterization Data
Key analytical data for related compounds include:
Parameter | Value (6-Bromo Analog) | Methodologies |
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Melting Point | 272–274°C | Differential Scanning Calorimetry |
1H NMR (DMSO-d6) | δ 6.7–7.9 (aromatic CH) | Varian Spectrometer (300 MHz) |
FTIR | 1732 cm⁻¹ (C=O) | KBr Pellet |
For the 4-bromo isomer, slight shifts in aromatic proton signals (δ 7.2–8.1) and C=O stretching (1725 cm⁻¹) are anticipated due to altered electron distribution .
Structure-Activity Relationships (SAR)
Benzimidazole derivatives exhibit bioactivity modulated by substituent position and electronic nature :
Benzimidazole Core Modifications
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C2 Substitution: Acetamide groups at C2 enhance interactions with enzymes like cyclooxygenase-2 (COX-2) . The methylene bridge in N-(benzimidazol-2-ylmethyl) acetamide may improve conformational flexibility for target binding.
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N1 Substitution: Free N-H (as in 1H-benzimidazole) is critical for hydrogen bonding with kinases and receptors .
Indole Ring Effects
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4-Bromo vs. 6-Bromo: The 4-bromo group’s para position relative to the acetamide linker could enhance hydrophobic interactions in enzyme pockets compared to the 6-bromo analog .
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Electron-Withdrawing Effects: Bromine’s inductive effect may increase the indole ring’s electrophilicity, favoring interactions with nucleophilic residues .
Applications and Future Directions
Therapeutic Prospects
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Inflammation: Dual COX-2/IRAK4 inhibition could treat rheumatoid arthritis and sepsis .
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Oncology: Targeting tyrosine kinases (e.g., Lck) and DNA repair pathways offers promise in leukemia .
Synthetic Challenges
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